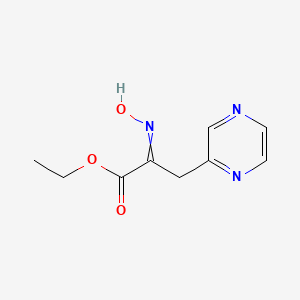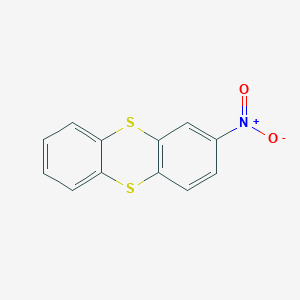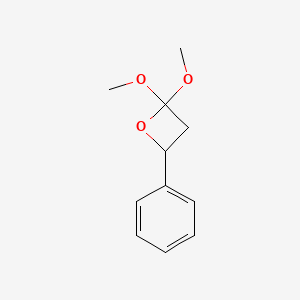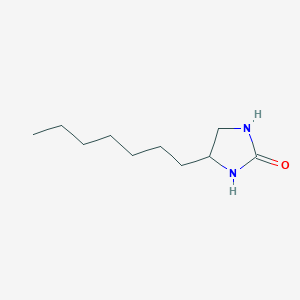
4-Heptylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptylimidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a carbonyl group, with a heptyl side chain attached to the nitrogen at the 4-position. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 1,2-diaminoheptane with urea or carbon dioxide can yield this compound. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as zinc chloride or other Lewis acids are commonly employed to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Heptylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The heptyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include imidazolidinone oxides, alcohol derivatives, and substituted imidazolidinones .
Wissenschaftliche Forschungsanwendungen
4-Heptylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Imidazolidinones are explored for their potential as therapeutic agents, including antiviral, antibacterial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-Heptylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition. The pathways involved in its mechanism of action depend on the specific biological target being studied .
Vergleich Mit ähnlichen Verbindungen
Imidazole: A five-membered ring with two nitrogen atoms, but without the carbonyl group.
Imidazolidine: Similar to imidazolidinone but lacks the carbonyl group.
Benzimidazole: Contains a fused benzene ring with the imidazole ring.
Uniqueness: 4-Heptylimidazolidin-2-one is unique due to its specific substitution pattern and the presence of the heptyl side chain, which imparts distinct chemical and physical properties. This makes it suitable for applications where other imidazole or imidazolidine derivatives may not be effective .
Eigenschaften
CAS-Nummer |
89457-01-2 |
|---|---|
Molekularformel |
C10H20N2O |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
4-heptylimidazolidin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-2-3-4-5-6-7-9-8-11-10(13)12-9/h9H,2-8H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
LDOOAICLDVXHMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CNC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


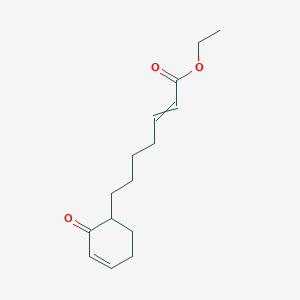
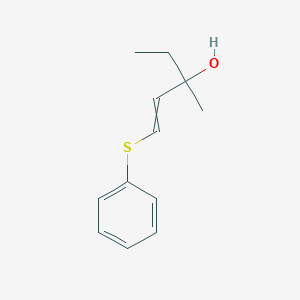
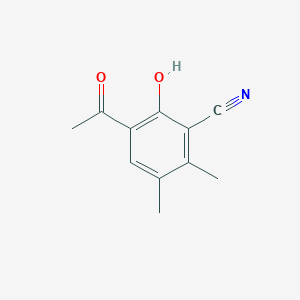
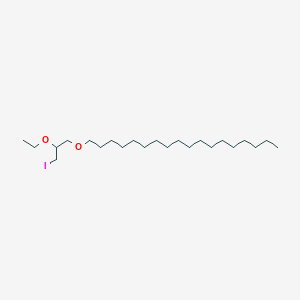


![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)
